(S)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one
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Overview
Description
(S)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one is a chiral compound that has garnered interest in various fields of scientific research. This compound features a fluoropyrrolidine moiety attached to a phenyl ring, which is further connected to a propanone group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Fluoropyrrolidine Moiety: This step involves the fluorination of a pyrrolidine derivative using a fluorinating agent such as Selectfluor.
Attachment to the Phenyl Ring: The fluoropyrrolidine is then coupled with a phenyl ring through a nucleophilic substitution reaction, often using a suitable base and solvent.
Formation of the Propanone Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoropy
Properties
Molecular Formula |
C13H16FNO |
---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
1-[4-[(3S)-3-fluoropyrrolidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C13H16FNO/c1-2-13(16)10-3-5-12(6-4-10)15-8-7-11(14)9-15/h3-6,11H,2,7-9H2,1H3/t11-/m0/s1 |
InChI Key |
DDENKEQSRCVSJS-NSHDSACASA-N |
Isomeric SMILES |
CCC(=O)C1=CC=C(C=C1)N2CC[C@@H](C2)F |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC(C2)F |
Origin of Product |
United States |
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